molecular formula C10H14ClN B3096497 (4-Chlorophenyl)isobutylamine CAS No. 128479-43-6

(4-Chlorophenyl)isobutylamine

Cat. No. B3096497
M. Wt: 183.68 g/mol
InChI Key: PTQOMEKCDOOALF-UHFFFAOYSA-N
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Description

4-Chlorophenylisobutylamine (4-CAB, AEPCA), also known as 4-chloro-α-ethylphenethylamine, is an entactogen and stimulant drug of the phenethylamine class . It is an analogue of para-chloroamphetamine (PCA) where the alpha position methyl has been replaced with an ethyl group .


Synthesis Analysis

The synthesis of 4-Chlorophenylisobutylamine involves complex chemical reactions. A Schiff base ligand, N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine (SBL), was synthesized by condensation of 4-chloroacetophenone with ethylenediamine in methanol in the presence of H2SO4 as catalyst .


Molecular Structure Analysis

The molecular formula of 4-Chlorophenylisobutylamine is C10H14ClN . The molecular structure can be represented as Clc1ccc (cc1)CC (N)CC .


Chemical Reactions Analysis

4-Chlorophenylisobutylamine is approximately 2- and 5-fold less potent at inhibiting the reuptake of serotonin (IC 50 = 330 nM) and dopamine (IC 50 = 2,343 nM), respectively, compared to PCA . It is about 3-fold less potent in substituting for MDMA in animals in drug discrimination assays .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chlorophenylisobutylamine include a molecular mass of 183.68 g·mol −1 . More specific properties such as melting point, boiling point, and solubility are not mentioned in the sources.

Scientific Research Applications

  • Chiral Resolution and Enantiomeric Purity Enhancement : The compound has been studied for its role in the resolution of D,L-2-(4-Chlorophenyl)-3-methylbutyl acid by optically active phenethylamine. This process is crucial for obtaining enantiomerically pure compounds, which are important in the pharmaceutical industry (Yang-feng, 2006).

  • Drug Discovery and Receptor Activity : Research includes the discovery of nonpeptide agonists of the GPR14/urotensin-II receptor. Compounds related to (4-Chlorophenyl)isobutylamine have shown potential as pharmacological research tools and drug leads due to their selectivity and receptor activity (Croston et al., 2002).

  • Cytochrome P450 Enzyme Interaction Studies : The interaction with cytochrome P450 enzymes, specifically CYP2B6, has been a subject of study. Understanding these interactions is vital for drug metabolism and pharmacokinetics research (Bae et al., 2008).

  • Enzyme Inhibition and Sensor Development : Thiourea derivatives, including compounds with a (4-Chlorophenyl)isobutylamine structure, have been evaluated for their anti-cholinesterase activity and potential as mercury sensors. This has implications in both medicinal chemistry and environmental monitoring (Rahman et al., 2021).

  • Spectrophotometric Methods for Environmental Monitoring : The compound has been used in developing spectrophotometric methods for detecting chlorophenols in environmental samples. This is important for monitoring and managing environmental pollutants (Mukdasai et al., 2016).

  • Material Science and Polymer Chemistry : Research into the synthesis and characterization of polymers, such as poly(thioether ether sulfone imide)s, has included derivatives of (4-Chlorophenyl)isobutylamine. This is crucial for developing new materials with specific properties (Wei et al., 2010).

  • Wastewater Treatment and Environmental Remediation : The use of (4-Chlorophenyl)isobutylamine derivatives in the degradation of environmental pollutants, such as chlorophenols in water, is a significant area of research. This includes studying photocatalytic decomposition and adsorption methods for removing toxic compounds from wastewater (Singh et al., 2017).

  • Biodegradation Studies : Metabolic profiling analysis of the degradation of phenol and 4-chlorophenol by specific bacterial strains has included (4-Chlorophenyl)isobutylamine. This research is crucial for understanding the biodegradation of complex organic pollutants (Liu et al., 2014).

properties

IUPAC Name

4-chloro-N-(2-methylpropyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQOMEKCDOOALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)isobutylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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